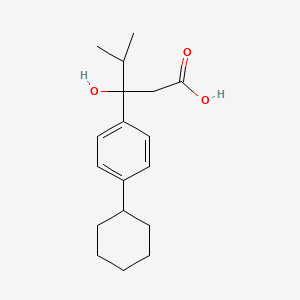![molecular formula C12H17N3O4 B13792645 [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is a heterocyclic organic compound with the molecular formula C12H17N3O4 It is known for its unique structure, which includes a methoxyphenyl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in aromatic interactions, while the urea moiety can form hydrogen bonds with various biological molecules. These interactions can influence biological pathways and processes.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is unique due to its combination of a methoxyphenyl group and a urea moiety, which imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
特性
分子式 |
C12H17N3O4 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
[(E)-[2,2-dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C12H17N3O4/c1-17-9-6-4-8(5-7-9)10(11(18-2)19-3)14-15-12(13)16/h4-7,11H,1-3H3,(H3,13,15,16)/b14-10+ |
InChIキー |
DNVNOZMJRFNVTQ-GXDHUFHOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=N\NC(=O)N)/C(OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=NNC(=O)N)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
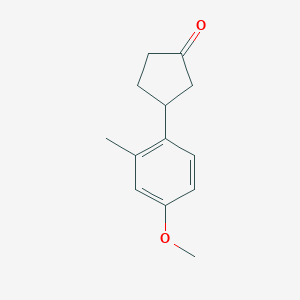
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
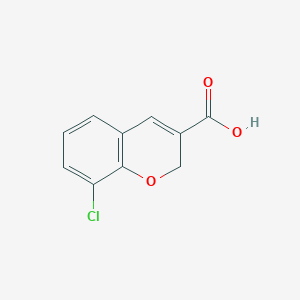
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
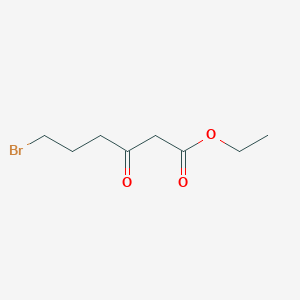
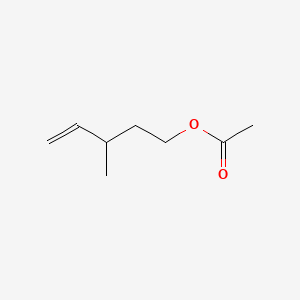

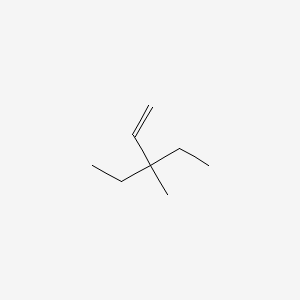
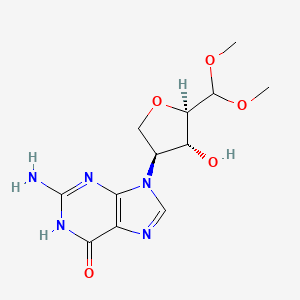
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
